Fenvalerate-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

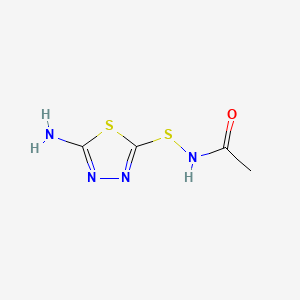

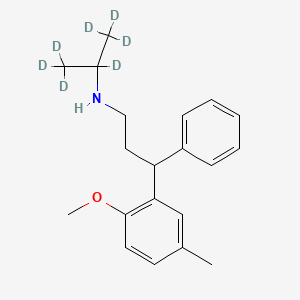

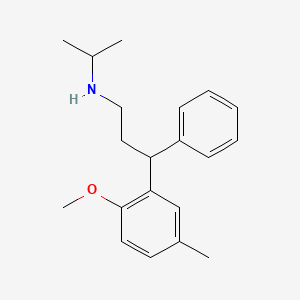

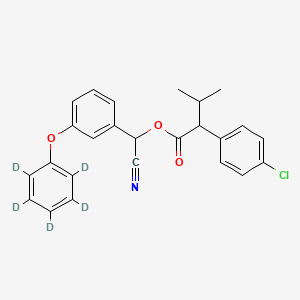

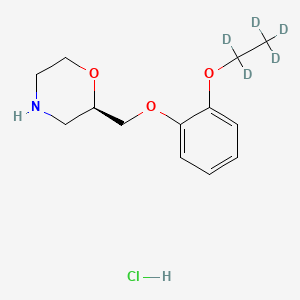

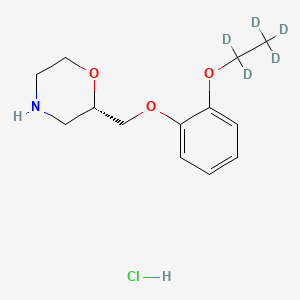

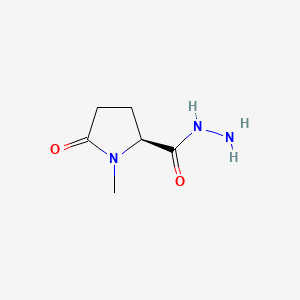

Fenvalerate-d5 is an isotopically labeled analog of the synthetic pyrethroid insecticide, fenvalerate. It is characterized by the substitution of five hydrogen atoms with deuterium atoms. This compound is primarily used in scientific research to study the behavior and metabolism of fenvalerate in various environments. Fenvalerate itself is widely used in agriculture for pest control due to its high efficiency and broad-spectrum activity .

Mécanisme D'action

Target of Action

Fenvalerate-d5, a deuterium-labeled variant of Fenvalerate, is a potent inhibitor of protein phosphatase 2B (calcineurin) with an IC50 of 2-4 nM . It primarily targets the sodium channels of nerve membranes .

Mode of Action

This compound, like other synthetic pyrethroids, acts on the membrane of nerve cells. It blocks the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, leading to prolonged depolarization and activation, followed by blockage of the nerve action potential .

Biochemical Pathways

It’s known that this compound affects the permeability of sodium channels in nerve membranes, which can disrupt various downstream neurological processes .

Pharmacokinetics

Fenvalerate, the parent compound of this compound, is poorly absorbed through the skin when administered topically . It has a half-life of 2.47-2.87 days under open field conditions and 3.84-4.58 days under protected conditions

Result of Action

The primary result of this compound’s action is the disruption of nervous impulses due to its effect on sodium channels in nerve membranes . This leads to its insecticidal and acaricidal effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Fenvalerate, the parent compound, is known to be quite resistant to UV light, which allows for a residual effect between 5 and 10 days for most applications . With long-term use, fenvalerate has resulted in widespread presence as a pollutant in surface streams and soils

Méthodes De Préparation

The preparation of Fenvalerate-d5 involves the treatment of fenvalerate with a hydride containing copper diazonium chloride. This process results in the exchange of hydrogen atoms with deuterium atoms. The reaction conditions must be carefully controlled to ensure the successful incorporation of deuterium .

Industrial production methods for this compound are similar to those used for fenvalerate, with additional steps to introduce the deuterium atoms. This typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

Fenvalerate-d5, like fenvalerate, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Fenvalerate-d5 is extensively used in scientific research for various applications:

Comparaison Avec Des Composés Similaires

Fenvalerate-d5 is compared with other isotopically labeled pyrethroid insecticides such as deltamethrin-d5, cypermethrin-d5, and permethrin-d5. These compounds share similar structures and modes of action but differ in their specific isotopic labeling and chemical properties. This compound is unique due to its specific deuterium substitution pattern, which provides distinct advantages in certain analytical applications .

Similar compounds include:

- Deltamethrin-d5

- Cypermethrin-d5

- Permethrin-d5

These compounds are also used in scientific research for studying the behavior and metabolism of their respective non-labeled analogs .

Propriétés

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C3=CC=C(C=C3)Cl)C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747787 |

Source

|

| Record name | Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-00-8 |

Source

|

| Record name | Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2:2,3]pyrazolo[1,5-a]pyrimidine (9CI)](/img/new.no-structure.jpg)

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)